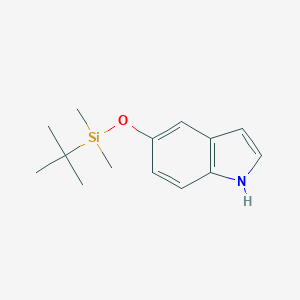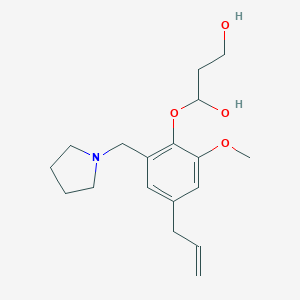
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has been found to improve cognitive function and reduce amyloid-beta protein levels. In Parkinson's disease research, 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has been shown to protect dopaminergic neurons and improve motor function.
Mécanisme D'action
The mechanism of action of 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has also been shown to interact with various proteins, including heat shock protein 90 (Hsp90) and glycogen synthase kinase 3 beta (GSK3β).
Biochemical and Physiological Effects
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has also been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol in lab experiments is its high potency and specificity, which allows for precise targeting of specific signaling pathways and proteins. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
Orientations Futures
There are several potential future directions for 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol research, including further investigation of its mechanism of action, optimization of its pharmacokinetics and pharmacodynamics, and evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol may have potential applications in other diseases, such as diabetes and cardiovascular disease, which warrant further investigation.
Méthodes De Synthèse
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol can be synthesized through a multi-step process that involves the reaction of 4-allyl-2-methoxyphenol with pyrrolidine, followed by the addition of 3-bromo-1,2-propanediol. The resulting product is then subjected to a series of purification steps to obtain pure 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol.
Propriétés
Numéro CAS |
102612-78-2 |
|---|---|
Nom du produit |
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol |
Formule moléculaire |
C18H27NO4 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
1-[2-methoxy-4-prop-2-enyl-6-(pyrrolidin-1-ylmethyl)phenoxy]propane-1,3-diol |
InChI |
InChI=1S/C18H27NO4/c1-3-6-14-11-15(13-19-8-4-5-9-19)18(16(12-14)22-2)23-17(21)7-10-20/h3,11-12,17,20-21H,1,4-10,13H2,2H3 |
Clé InChI |
WEFSKSMUNSBUFU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC(CCO)O)CN2CCCC2)CC=C |
SMILES canonique |
COC1=CC(=CC(=C1OC(CCO)O)CN2CCCC2)CC=C |
Synonymes |
1,3-Propanediol, 3-(4-allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy) - |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




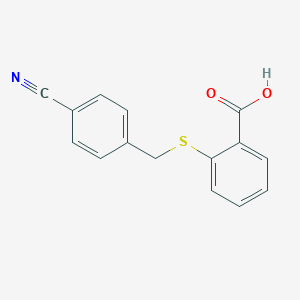
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)

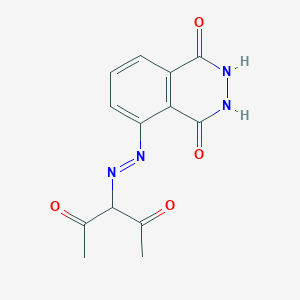
![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)

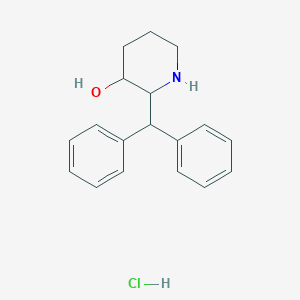
![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)



